molecular formula C16H30O2 B14662650 Ethyl tetradec-2-enoate CAS No. 38112-60-6

Ethyl tetradec-2-enoate

Cat. No.: B14662650
CAS No.: 38112-60-6
M. Wt: 254.41 g/mol
InChI Key: JXDGEQAWGZXILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Alkenoates in Biological and Chemical Systems

Alkenoates, the broader class of compounds to which ethyl tetradec-2-enoate belongs, are significant in both biological and chemical contexts. In nature, long-chain alkenoates are produced by certain species of haptophyte algae. researchgate.net The degree of unsaturation in these molecules varies with water temperature, making them invaluable biomarkers in paleoclimatology for reconstructing past sea surface temperatures. researchgate.net

In chemical biology, the significance of alkenoates often lies in their role as components of or intermediates for molecules with potent biological activity. For instance, various alkenoates are investigated for their antimicrobial properties. rsc.orgdergipark.org.tr (Z)-ethyl tetradec-7-enoate, an isomer of the title compound, has been isolated from Citrus sinensis peels and has demonstrated antibacterial activity. dergipark.org.tr Furthermore, certain ethyl alkenoates have been identified as components of insect pheromones, highlighting their role in chemical communication in biological systems. uliege.be Their structural motif is also found in complex antibiotics, where the lipid chain length and saturation are critical for optimal biological function. rsc.org

Overview of Research Trajectories for this compound

Research specifically involving this compound has primarily focused on its synthesis and its application as a chemical intermediate. The development of efficient synthetic routes, including chemo-enzymatic methods, is an active area of investigation. One such method combines an enzymatic reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction to produce the α,β-unsaturated ester, including this compound. beilstein-journals.orgbeilstein-journals.org

A significant research application for this compound is its use as a precursor in the synthesis of complex, biologically active molecules. For example, (E)-ethyl tetradec-2-enoate serves as a starting material for creating analogues of the glycinocin family of calcium-dependent antibiotics. rsc.org In this context, researchers synthesized a derivative to study how the length and structure of the fatty acyl chain impact the antibiotic's potency against Gram-positive bacteria. rsc.org

Another research trajectory involves the synthesis of related α,β-unsaturated compounds to study enzyme-substrate interactions. In one study, (E)-tetradec-2-enal, the aldehyde analogue of this compound, was synthesized and tested as a substrate for bacterial luciferases. researchgate.net The study found that while the enzyme from Photobacterium leiognathi could convert the unsaturated aldehyde, the activity was reduced compared to its saturated counterpart, indicating a kinetic effect of the double bond. researchgate.net Ethyl (E)-tetradec-2-enoate was synthesized as a necessary intermediate in this research. researchgate.net

Chemical Data for this compound

Below are the physicochemical properties of this compound.

PropertyValueIsomer
Molecular Formula C₁₆H₃₀O₂(E) & (Z)
Molecular Weight 254.41 g/mol (E) & (Z)
CAS Number 38112-60-6(E)-isomer
PubChem CID 11253831(Z)-isomer
IUPAC Name ethyl (2E)-tetradec-2-enoate(E)-isomer
IUPAC Name ethyl (2Z)-tetradec-2-enoate(Z)-isomer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38112-60-6

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

ethyl tetradec-2-enoate

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3

InChI Key

JXDGEQAWGZXILF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC(=O)OCC

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Tetradec 2 Enoate Derivatives

Presence in Biological Secretions and Extracts

The distribution of tetradec-2-enoate derivatives and related compounds spans across different biological taxa, where they often play crucial roles in chemical signaling and composition.

In the intricate world of insect communication, fatty acid derivatives, including various esters, are fundamental components of pheromonal bouquets. These chemical signals are pivotal for behaviors such as mating, aggregation, and territory marking.

The male labial gland secretions of the white-tailed bumblebee, Bombus lucorum, are complex mixtures that function as species- and sex-specific signals. Analysis of these secretions has led to the identification of several ethyl esters of long-chain fatty acids. Notably, while ethyl tetradec-2-enoate has not been specifically reported, its isomers, ethyl tetradec-7-enoate and ethyl tetradec-9-enoate, have been detected as constituents of these secretions. These compounds are among those that elicit electroantennographic (EAG) responses from virgin queens, indicating their role as sex attractants. The composition of these secretions is dynamic, with the quantities of these active compounds reaching a maximum approximately seven days after the emergence of the male bee.

Table 1: EAG-Active Ethyl Esters in Bombus lucorum Male Labial Gland Secretions

Compound NameIsomer of this compoundRole
Ethyl tetradec-7-enoateYesPheromonal component
Ethyl tetradec-9-enoateYesPheromonal component
Ethyl dodecanoateNoPheromonal component
Ethyl hexadec-9-enoateNoPheromonal component

The genus Bactrocera, which includes several economically significant fruit fly species, utilizes a range of volatile compounds for chemical communication, many of which are produced in the rectal glands. While direct identification of this compound is absent in the reviewed studies, its saturated counterpart, ethyl tetradecanoate, is a frequently reported constituent in the rectal gland secretions and epicuticular chemistry of various Bactrocera species.

Furthermore, studies on the rectal gland secretions of other Bactrocera species, such as Bactrocera kraussi, have also identified ethyl tetradecanoate as a component to which male antennae show an electrophysiological response. researchgate.net This suggests a potential role for this compound in the chemical ecology of these fruit flies.

Table 2: Ethyl Tetradecanoate in Bactrocera Species

Species Complex/SpeciesLocation of IdentificationDetected Compound
Bactrocera dorsalis complexEpicuticular wax (females)Ethyl tetradecanoate
Bactrocera kraussiRectal gland secretionsEthyl tetradecanoate
Bactrocera tryoniRectal gland secretionsEthyl tetradecanoate

Esters of fatty acids are significant contributors to the aroma and flavor profiles of many plants and their products. The presence of tetradec-2-enoate derivatives and their analogs has been noted in some botanical matrices.

The essential oils derived from the peels of sweet oranges (Citrus sinensis) are complex mixtures of volatile organic compounds, with limonene being the most abundant. While the presence of this compound is not specifically documented, the investigation of peel essential oils throughout fruit development is an active area of research. The composition of these oils is known to change significantly with the maturation of the fruit. A wide array of esters contributes to the characteristic aroma of citrus peels, although the focus of many studies has been on the more volatile and abundant components.

Occurrence in Plant-Derived Materials

Elucidation of Biosynthetic Mechanisms

The biosynthesis of tetradec-2-enoate derivatives, unsaturated fatty acids with a 14-carbon chain, is a fundamental process in lipid metabolism. The creation of the characteristic double bond at the second carbon position, along with the construction of the 14-carbon backbone, is accomplished through a series of coordinated enzymatic reactions. These pathways are crucial for producing intermediates required for energy storage, membrane structure, and cell signaling.

Enzymatic Chain Elongation and Desaturation Pathways

The formation of the tetradec-2-enoate carbon skeleton involves two primary enzymatic processes: chain elongation and desaturation. Saturated fatty acids are built up from two-carbon units and then double bonds are introduced by specific enzymes.

Chain Elongation: The biosynthesis of the 14-carbon saturated precursor to tetradec-2-enoate, myristic acid (tetradecanoic acid), occurs primarily in the smooth endoplasmic reticulum and mitochondria. youtube.com This process starts with a shorter acyl-CoA chain and sequentially adds two-carbon units donated from malonyl-CoA. youtube.com Each cycle of elongation involves four key steps: condensation, reduction, dehydration, and a second reduction. This microsomal system is responsible for extending fatty acid chains, such as converting palmitate (16:0) into longer chains. youtube.com While de novo fatty acid synthesis builds up to palmitate, separate elongase enzyme systems are responsible for further lengthening. youtube.com

Desaturation: Once the 14-carbon saturated fatty acyl chain (tetradecanoyl-CoA) is formed, desaturase enzymes introduce a double bond. youtube.com This process also occurs in the endoplasmic reticulum. youtube.com Fatty acid desaturases (FADS) catalyze the oxidation reaction that forms a double bond at specific positions in the acyl chain. nih.gov The introduction of a double bond requires molecular oxygen (O₂), NADH, and cytochrome b5. youtube.com Mammalian cells possess desaturases that can introduce double bonds at the Δ5, Δ6, and Δ9 positions, counting from the carboxyl end of the fatty acid. nih.gov The formation of a double bond at the C-2 position (a Δ2-desaturation) as seen in tetradec-2-enoate is a less common modification in mammals but is a key step in certain metabolic pathways, including fatty acid β-oxidation.

The interplay between elongation and desaturation pathways allows for the synthesis of a diverse array of unsaturated fatty acids, which are essential for maintaining the fluidity of cell membranes and serve as precursors for signaling molecules. nih.gov

Pathway StepLocationKey EnzymesSubstrates/CofactorsProduct
Chain Elongation Endoplasmic Reticulum, MitochondriaFatty Acid ElongasesAcyl-CoA, Malonyl-CoA, NADPHElongated Acyl-CoA
Desaturation Endoplasmic ReticulumFatty Acid Desaturases (FADS)Saturated Acyl-CoA, O₂, NADH, Cytochrome b5Unsaturated Acyl-CoA

Role as Metabolic Intermediates in Lipid Metabolism (e.g., Coenzyme A Derivatives)

Long-chain fatty acyl-Coenzyme A (CoA) molecules, including the saturated precursor tetradecanoyl-CoA (also known as myristoyl-CoA), are pivotal metabolic intermediates. nih.gov These molecules are not free-floating but are channeled into various metabolic fates, including energy production through β-oxidation or incorporation into complex lipids. nih.gov

Tetradecanoyl-CoA is a central intermediate in both the synthesis and breakdown of fatty acids. umaryland.edu In the context of β-oxidation, the breakdown of a longer fatty acid like palmitoyl-CoA (16 carbons) produces tetradecanoyl-CoA after the first cycle. umaryland.edu Conversely, it is a product of fatty acid synthesis and elongation pathways. umaryland.edu

Biological Activities and Mechanistic Investigations Non Human Systems

Antimicrobial Activity Research

While specific studies on the antimicrobial properties of Ethyl tetradec-2-enoate are limited, research on related fatty acid esters provides a framework for understanding its potential efficacy against pathogenic microorganisms. The antimicrobial activity of these compounds is often influenced by their structural characteristics, such as chain length and the presence and position of double bonds.

In Vitro Efficacy Against Pathogenic Microorganisms (e.g., E. faecalis, S. typhimurium, P. aeruginosa for isomers)

The fatty acid composition of bacterial membranes, such as that of Pseudomonas aeruginosa, is crucial for their integrity and can be a target for antimicrobial agents. Unsaturated fatty acid esters can potentially disrupt these membranes, leading to antibacterial effects. However, the resistance mechanisms of bacteria like P. aeruginosa often involve modifications to their own fatty acid profiles to counteract such threats.

The efficacy of fatty acid esters against Salmonella typhimurium is also an area of active research. While direct evidence for this compound is lacking, the general principle of membrane disruption by lipophilic compounds suggests a potential, though unquantified, activity.

Table 1: Illustrative Antimicrobial Activities of Related Fatty Acids and Esters This table presents data for related compounds to infer the potential activity of this compound, as direct data is limited.

Compound/Extract Target Microorganism Observed Effect Reference
Saturated Fatty Acids (C12-C15) Enterococcus faecalis Growth inhibition at 100 µM
Tetradecane Pseudomonas aeruginosa Inhibition zone of 22.4 mm in disc diffusion assay ekb.eg
Ethyl Lauroyl Arginate Salmonella Typhimurium Reduction of biofilm by up to 3.5 log10 CFU/cm² frontiersin.org

Influence of Structural Modifications on Antimicrobial Potency

The antimicrobial potency of fatty acid esters is intricately linked to their chemical structure. Key factors that influence this activity include:

Alkyl Chain Length: The length of the fatty acid chain is a critical determinant of antimicrobial efficacy. Generally, medium-chain fatty acids (C6-C12) exhibit the most potent activity. For longer chains, such as the C14 backbone of this compound, the activity can be more variable and pathogen-dependent.

Degree and Position of Unsaturation: The presence of double bonds within the fatty acid chain can significantly impact antimicrobial activity. Unsaturated fatty acids often have greater potency than their saturated counterparts due to their ability to increase membrane fluidity and disrupt bacterial cell membranes. The position of the double bond, as in the case of the C2-C3 position in this compound, can also influence the molecule's interaction with microbial membranes.

Esterification: The conversion of a fatty acid to its ethyl ester can alter its physicochemical properties, such as polarity and solubility, which in turn can affect its ability to penetrate bacterial cell walls and membranes.

Research on a variety of fatty acid derivatives has consistently shown that these structural modifications can fine-tune the antimicrobial profile of the molecule, sometimes enhancing its activity against specific pathogens while potentially reducing it against others.

Chemical Ecology and Chemo-Sensory Responses

In the field of chemical ecology, esters like this compound are recognized for their roles as semiochemicals, mediating communication and influencing the behavior of various organisms, particularly arthropods.

Electrophysiological Responses in Arthropods (e.g., Electroantennogram and Electropalpogram)

Electrophysiological techniques, such as electroantennography (EAG) and electropalpography (EPG), are employed to measure the sensory responses of arthropods to volatile compounds. While direct EAG or EPG data for this compound is not extensively documented, studies on structurally similar esters have demonstrated clear neural responses in a variety of insect species.

For example, research on stored-product insects has shown that they can detect a range of volatile compounds, including esters, which may signal the presence of food sources or suitable oviposition sites. The granary weevil, Sitophilus granarius, has been shown to exhibit EAG responses to various volatile organic compounds, indicating a sophisticated olfactory system for detecting chemical cues in its environment. nih.gov It is plausible that long-chain esters like this compound could elicit similar responses in stored-product pests.

Role in Insect Communication and Behavioral Modulation

The detection of specific esters by an insect's olfactory system can trigger distinct behavioral responses. These can range from attraction to a food source to avoidance of a predator or unsuitable habitat. The blend of volatile compounds released by a plant, for instance, can be a key factor in its attractiveness to herbivorous insects, and esters often form a significant component of these blends.

Research on the behavioral responses of stored-product arthropods to microbially produced volatile organic compounds has revealed complex interactions, with some compounds acting as attractants and others as repellents. mdpi.comnih.gov This highlights the context-dependent nature of these chemical cues.

Furthermore, some long-chain ethyl esters have been identified as primer pheromones in social insects. For example, ethyl oleate (B1233923) acts as an inhibitory primer pheromone in honey bees, delaying the behavioral maturation of younger workers. gjesm.net This demonstrates that beyond simple attraction or repulsion, esters can play a crucial role in regulating complex social behaviors. While the specific role of this compound in insect communication is yet to be fully elucidated, its structural similarity to known semiochemicals suggests it may have a role in modulating insect behavior.

Enzymatic and Receptor Interactions

The perception of volatile compounds like this compound by insects is initiated by interactions with specific proteins in their olfactory system. This process involves a cascade of events that ultimately leads to a neural signal being sent to the brain.

The initial step in odor detection in insects involves the binding of the odorant molecule to either Odorant Receptors (ORs) or Ionotropic Receptors (IRs) located on the dendrites of olfactory sensory neurons. nih.govelifesciences.org These receptors are typically housed in sensory hairs called sensilla on the insect's antennae and palps.

Insect ORs are a diverse family of ligand-gated ion channels. nih.gov They typically form a complex with a highly conserved co-receptor called Orco. The specificity of odorant detection is conferred by the variable OR subunit. When an odorant molecule, such as an ester, binds to a specific OR, it induces a conformational change that opens the ion channel, leading to depolarization of the neuron and the generation of an action potential. Studies on Drosophila have shown that different ORs are tuned to respond to specific chemical classes, including esters. nih.gov

Ionotropic Receptors represent another major class of insect chemoreceptors. elifesciences.org These are related to ionotropic glutamate (B1630785) receptors and also function as ligand-gated ion channels. IRs are often involved in the detection of acids, amines, and other specific compounds. It is possible that certain esters could also be detected by specific IRs.

The sensitivity of these receptor systems can be modulated by various factors, including the physiological state of the insect and prior exposure to the odorant. This plasticity allows insects to fine-tune their responses to chemical cues in their environment.

Substrate Potential for Bacterial Luciferases (Aldehyde Analog Studies)

Bacterial luciferases are enzymes that catalyze a bioluminescent reaction, oxidizing a long-chain aliphatic aldehyde and a reduced flavin mononucleotide (FMNH₂) in the presence of molecular oxygen to produce light. nih.govresearchgate.net The aldehyde substrate is a critical component of this reaction, and its structure, particularly the length of the alkyl chain, significantly influences the efficiency and kinetics of the light-emitting process. nih.gov The general reaction involves the luciferase enzyme stabilizing a peroxyflavin intermediate, which then reacts with the aldehyde to form a peroxyhemiacetal. nih.gov The decomposition of this intermediate leads to the formation of the corresponding carboxylic acid and an excited-state hydroxyflavin, which emits light upon relaxation to its ground state. nih.gov

While direct studies on this compound are not available, the substrate specificity of bacterial luciferase has been extensively studied using various aldehyde analogs. Research has shown that aldehydes with saturated, straight alkyl chains of ten to fourteen carbons are generally the most effective substrates, with dodecanal (B139956) often exhibiting high activity. nih.gov The aldehyde corresponding to this compound, which would be tetradec-2-enal (B3434659), falls within this optimal carbon chain length.

The binding of the aldehyde to the luciferase active site involves interactions along the entire alkyl chain, with the strongest interaction occurring at the carbonyl group. nih.gov The presence of unsaturation, as in tetradec-2-enal, could influence the binding affinity and the kinetics of the reaction compared to its saturated counterpart, tetradecanal. The conformation of the alkyl chain within the active site is crucial for efficient catalysis, and the rigidity introduced by the double bond in tetradec-2-enal might alter this positioning. However, given that the enzyme accommodates a range of long-chain aldehydes, it is plausible that tetradec-2-enal would serve as a substrate, potentially with altered light emission characteristics such as intensity or decay kinetics.

Substrate ComponentRole in BioluminescenceTypical Chain Length for Optimal Activity
Long-chain Aldehyde Oxidized to carboxylic acid, providing energy for light emission.C10 - C14
Reduced Flavin (FMNH₂) ** Binds to luciferase and reacts with O₂ to form a peroxyflavin intermediate.N/A
Molecular Oxygen (O₂) **Oxidizing agent required for the reaction.N/A

Modulation of Endocannabinoid-Mediated Pathways (Related Ester Studies)

The endocannabinoid system (ECS) is a crucial lipid signaling network that involves endogenous cannabinoids (endocannabinoids), their receptors (primarily CB1 and CB2), and the enzymes responsible for their synthesis and degradation. mdpi.commaastrichtuniversity.nl Key endocannabinoids like anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) are fatty acid derivatives. researchgate.net Their signaling is terminated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH) for AEA and Monoacylglycerol Lipase (B570770) (MAGL) for 2-AG. mdpi.comnih.gov

Given that this compound is a fatty acid ethyl ester, it shares structural similarities with the endogenous lipids that are substrates for these hydrolytic enzymes. The substrate specificity of FAAH and MAGL is not absolutely restricted to AEA and 2-AG; these enzymes can hydrolyze a range of fatty acid amides and esters. nih.gov Structure-activity relationship studies have demonstrated that the long acyl chain is a critical feature for substrate recognition by these enzymes. nih.gov Therefore, it is conceivable that this compound could act as a substrate or a competitive inhibitor for enzymes within the ECS.

If hydrolyzed by cellular esterases, it would release tetradec-2-enoic acid and ethanol (B145695). The resulting unsaturated fatty acid could then potentially be incorporated into pathways that produce endocannabinoid-like signaling lipids. The modulation of the ECS by various dietary fatty acids and their derivatives is an active area of research. nih.govnih.gov For instance, the balance of omega-6 and omega-3 polyunsaturated fatty acids can influence the levels of endogenous cannabinoids. mdpi.com While direct evidence is lacking for this compound, its structural analogy to known modulators of the ECS suggests a potential for interaction with this system, warranting further investigation.

EnzymePrimary Endocannabinoid SubstrateFunctionPotential Interaction with Related Esters
Fatty Acid Amide Hydrolase (FAAH) Anandamide (AEA)Terminates AEA signaling by hydrolysis.May act as a substrate or inhibitor due to the long acyl chain.
Monoacylglycerol Lipase (MAGL) 2-Arachidonoylglycerol (2-AG)Primary enzyme for 2-AG degradation.Potential for competitive inhibition.
N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD) N-Arachidonoyl-phosphatidylethanolamineSynthesizes anandamide.Unlikely direct interaction, but its fatty acid product could influence substrate pools.
Diacylglycerol Lipase (DAGL) DiacylglycerolSynthesizes 2-AG.Unlikely direct interaction.

Biotechnological Applications in Pest Management

Many insect species rely on chemical signals called pheromones for communication, particularly for mating. wikipedia.org A significant number of these pheromones, especially in Lepidoptera (moths and butterflies), are long-chain unsaturated fatty acids, alcohols, aldehydes, or esters. nih.govnih.gov These compounds are used in agriculture and forestry for pest control through strategies like mating disruption, mass trapping, and monitoring. nih.govresearchgate.net Mating disruption involves permeating an area with synthetic pheromones to prevent males from locating females, thereby reducing reproduction.

This compound, being an unsaturated C16 ester, fits the structural profile of a Type-I moth sex pheromone component. nih.gov While it may not be the primary pheromone for a known pest, related structures are common. For example, various species use esters of tetradecenoic acid as part of their pheromone blends. The specificity of insect pheromone receptors means that even slight variations in structure, such as the position and geometry of the double bond or the nature of the ester group, can lead to different biological activities.

The production of insect pheromones for pest control is moving towards biotechnological methods to provide a sustainable and cost-effective alternative to chemical synthesis. nih.govlu.se Engineered microorganisms, such as the yeast Yarrowia lipolytica, have been developed to produce moth sex pheromones. lu.se These yeasts are engineered with genes from insects or plants that encode the enzymes for fatty acid synthesis, desaturation, reduction, and esterification. nih.gov Given its structure, this compound is a candidate molecule for production in such engineered biological systems. By introducing the appropriate desaturase and ester-forming enzymes, it would be feasible to direct the yeast's fatty acid metabolism to synthesize this specific compound for potential use in integrated pest management programs. nii.ac.jpijasbt.org

Pheromone Structural ClassCommon Chain LengthsFunctional GroupsExample Application
Type-I Pheromones C10 - C18Alcohols, Aldehydes, Acetate EstersMating disruption in moth pests. nih.gov
Unsaturated Hydrocarbons C17 - C25Alkenes, Dienes, TrienesSex pheromones in some moth species.
Epoxides C17 - C23Epoxidized polyenesComponent of sex pheromones.

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure and chemical bonding of Ethyl tetradec-2-enoate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For an α,β-unsaturated ester like Ethyl (E)-tetradec-2-enoate, the vinylic protons at the C2 and C3 positions are particularly diagnostic, appearing as distinct multiplets in the downfield region. The ethyl ester group protons and the long alkyl chain protons appear in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. The olefinic carbons of the C=C double bond also have characteristic chemical shifts, distinguishing them from the sp³-hybridized carbons of the long alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ -CH₂-O-1.25 (t)14.3
CH₃-CH₂ -O-4.15 (q)60.1
-O-C=O--166.5
=CH -C=O5.80 (d, J ≈ 15.6 Hz)121.5
-CH =CH-C=O6.95 (dt, J ≈ 15.6, 7.0 Hz)149.0
-CH=CH-CH₂ -2.20 (q)32.5
-(CH₂)₉-1.2-1.4 (m)22.7 - 31.9
-CH₃ (terminal)0.88 (t)14.1

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. megalecture.com For this compound, the key functional groups are the ester and the carbon-carbon double bond (alkene).

The most prominent absorption band is due to the carbonyl (C=O) stretch of the ester group. openstax.org In α,β-unsaturated esters, this band typically appears at a lower wavenumber (around 1715-1730 cm⁻¹) compared to saturated esters (1735-1750 cm⁻¹) due to conjugation with the C=C double bond. pressbooks.pub The C=C stretching vibration appears in the 1640-1680 cm⁻¹ region. openstax.org Additionally, strong absorbances from the C-O bonds of the ester group are visible in the 1000 to 1300 cm⁻¹ range. pressbooks.pub The C-H stretching vibrations of the alkyl chain appear just below 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
Alkyl C-HStretch2850 - 2960Strong
Ester C=OStretch~1720Strong, Sharp
Alkene C=CStretch~1650Medium
Ester C-OStretch1000 - 1300Strong
=C-HBend960 - 980 (for trans)Medium

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to within a few parts per million (ppm) of the true value. enovatia.comucdavis.edu

For this compound, with the molecular formula C₁₆H₃₀O₂, the calculated monoisotopic mass is 254.22458 u. An HRMS analysis would aim to measure an m/z value extremely close to this calculated mass for the molecular ion ([M]⁺) or a common adduct like [M+H]⁺ or [M+Na]⁺. enovatia.com This high accuracy allows for the confident confirmation of the elemental formula, distinguishing it from other potential compounds that may have the same nominal mass. spectroscopyonline.com For example, a molecule with the formula C₁₅H₂₆O₃ has the same nominal mass of 254 u but a different accurate mass of 254.18819 u. The ability of HRMS to resolve such small mass differences is essential for positive identification. thermofisher.com

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from complex mixtures, quantifying its presence, and assessing its purity. Gas and liquid chromatography are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for identifying and quantifying volatile compounds like this compound in complex samples. This technique is widely used in the analysis of insect pheromones, food aromas, and environmental samples. nih.govnih.govcopernicus.org

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. 3m.com this compound would elute at a specific retention time under defined conditions. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact), causing it to fragment in a predictable pattern. nih.gov The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its fragments, serves as a chemical fingerprint for identification by comparison with spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.govresearchgate.net This allows for both the qualitative confirmation of its presence and quantitative measurement of its concentration. 3m.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be sufficiently volatile for GC. vscht.cz It is particularly valuable for assessing the purity of this compound and for separating its geometric isomers (cis/trans or Z/E).

Reversed-phase HPLC, typically using a nonpolar stationary phase like C18, is a common method for analyzing fatty acid esters. researchgate.netmdpi.com Separation is achieved based on the differential partitioning of the analyte between the mobile phase (a polar solvent mixture, e.g., methanol (B129727)/water or acetonitrile/water) and the stationary phase. nih.gov The purity of an this compound sample can be determined by the presence of a single major peak in the chromatogram. Furthermore, HPLC is highly effective at separating geometric isomers, which often exhibit slightly different polarities and shapes. researchgate.net Specialized HPLC methods, sometimes involving silver ion chromatography (Ag-HPLC), can achieve baseline separation of cis and trans isomers of unsaturated esters, which is critical as different isomers can have distinct biological activities. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective chromatographic technique widely employed to monitor the progress of chemical reactions and to assess the purity of compounds like this compound. mdpi.complantprotection.pl Its application is critical during the synthesis of the target ester, allowing chemists to qualitatively track the conversion of reactants to products and identify the formation of any byproducts in near real-time.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel or alumina coated on a plate) and a liquid mobile phase (an organic solvent or solvent mixture). libretexts.orgcreative-proteomics.comnih.gov For a non-polar compound like this compound, a normal-phase TLC setup is standard, using a polar stationary phase such as silica gel (SiO₂). The mobile phase, or eluent, is typically a mixture of non-polar and moderately polar solvents. The polarity of the eluent is optimized to achieve clear separation between the starting materials (e.g., tetradec-2-enoic acid and ethanol), the desired ester product, and any impurities. A common mobile phase for separating esters of this nature is a mixture of hexane and ethyl acetate, with the ratio adjusted to achieve an optimal retention factor (Rƒ) for the product spot, ideally between 0.3 and 0.5 for clear resolution. plantprotection.pl

Reaction Monitoring: To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals alongside the starting materials as references. As the eluent ascends the plate via capillary action, compounds that are less polar and have a weaker affinity for the polar stationary phase travel further up the plate, resulting in a higher Rƒ value. This compound is significantly less polar than its carboxylic acid precursor. Consequently, the formation of the product is observed as the appearance of a new spot with a higher Rƒ value, while the spot corresponding to the starting acid diminishes over time.

Purification: TLC is also invaluable for determining the appropriate solvent system for large-scale purification by column chromatography. Furthermore, preparative TLC can be used to purify small quantities of this compound. In this technique, the sample is applied as a continuous band across the bottom of a larger TLC plate. After development, the separated bands corresponding to the desired compound are visualized (e.g., under UV light if a fluorescent indicator is included in the silica gel), scraped from the plate, and the compound is extracted from the adsorbent with a suitable solvent. mdpi.com

A specialized variant, Argentation Thin Layer Chromatography (Ag-TLC) , is particularly useful for separating unsaturated esters based on the number, geometry, and position of double bonds. The silica gel is impregnated with silver nitrate (AgNO₃). The silver ions form reversible π-complexes with the double bonds of the unsaturated ester. The strength of this interaction depends on the steric accessibility of the double bond. This technique can effectively separate cis and trans isomers or isomers with different double bond positions, which is crucial for purifying specific isomers of this compound that may have distinct biological activities.

Table 1: Typical TLC Parameters for this compound Analysis

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v)
Sample Application Micro-capillary spotting of a dilute solution
Development In a sealed chamber saturated with eluent vapor
Visualization Methods 1. UV light (254 nm) if fluorescent indicator is present2. Iodine vapor (stains organic compounds)3. Permanganate or phosphomolybdic acid stain (chemical reaction)
Retention Factor (Rƒ) Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

Hyphenated Electrophysiological Detection Methods

When investigating the biological role of this compound as a potential semiochemical (e.g., a pheromone or kairomone), it is essential to identify which compounds in a complex natural extract are perceived by an insect's olfactory system. Hyphenated electrophysiological techniques, which couple the high-resolution separation power of gas chromatography with a biological detector (an insect olfactory organ), are indispensable tools for this purpose.

Gas Chromatography-Electroantennogram Detection (GC-EAD)

Gas Chromatography-Electroantennogram Detection (GC-EAD) is a powerful technique used to identify which specific volatile compounds in a mixture elicit a response from an insect's antenna. The system combines a gas chromatograph with an electroantennogram (EAG) detector. The effluent from the GC column is split, with one portion directed to a conventional detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and the other portion passed over an excised insect antenna. libretexts.orgnih.gov

The antenna, which is mounted between two electrodes, serves as a highly specific biological detector. When a compound that can be detected by the olfactory receptor neurons on the antenna elutes from the GC column and passes over the preparation, it causes a depolarization of the neuron membranes. This generates a small electrical potential, which is amplified and recorded as a signal (a peak) in the electroantennogram.

By simultaneously recording the output from the conventional detector (e.g., FID) and the antenna, researchers can precisely align the two chromatograms. A peak in the EAD trace that corresponds in time with a peak in the FID trace indicates that the specific compound eluting at that moment is biologically active, meaning it is detected by the insect's antenna. This method is exceptionally sensitive and selective, allowing for the rapid screening of complex mixtures, such as pheromone gland extracts or plant headspace volatiles, to pinpoint potential semiochemicals like this compound or its isomers. Subsequent analysis of the active peak by GC-MS allows for the chemical identification of the compound that elicited the antennal response. This technique has been instrumental in the identification of numerous insect pheromones, including various ethyl esters that play roles in insect communication.

Table 2: GC-EAD System Components and Function

ComponentFunction
Gas Chromatograph (GC) Separates volatile compounds in a sample mixture based on their physicochemical properties.
GC Column A long, thin capillary tube coated with a stationary phase where separation occurs.
Effluent Splitter Divides the gas flow exiting the column between the conventional detector and the EAD preparation.
Conventional Detector (FID/MS) Provides a non-selective chromatogram of all separated compounds (FID) or mass spectra for identification (MS).
Antennal Preparation An excised insect antenna mounted between two microelectrodes (recording and reference).
Humidified Air Stream Carries the GC effluent over the antenna, keeping the preparation viable.
Amplifier & Data Acquisition Amplifies the weak electrical signals from the antenna and records them simultaneously with the conventional detector signal.

Gas Chromatography-Electropalpogram Detection (GC-EPD)

Gas Chromatography-Electropalpogram Detection (GC-EPD) is a related and analogous technique to GC-EAD. It operates on the same fundamental principle of coupling a gas chromatograph with a live biological detector to identify physiologically active compounds. However, instead of using an antenna, GC-EPD utilizes one of the insect's maxillary or labial palps as the detector.

In many insects, the palps are also equipped with chemosensory sensilla and play a significant role in olfaction, particularly for host-seeking or close-range assessment of food sources. The methodology for GC-EPD is nearly identical to that of GC-EAD. The effluent from the GC column is split and delivered over an excised palp mounted between two electrodes. When a volatile compound that stimulates the olfactory receptors on the palp elutes from the GC, it generates a recordable electrical potential (an electropalpogram).

This technique is particularly valuable for studying the function of different olfactory appendages. By comparing the results from GC-EAD and GC-EPD experiments on the same insect species, researchers can determine whether specific compounds are detected by the antennae, the palps, or both. This can provide deeper insights into the insect's sensory ecology and how it processes different chemical cues in its environment. For a compound like this compound, GC-EPD could help determine if it is perceived as a long-range attractant (typically detected by antennae) or a short-range feeding or oviposition stimulant (often involving palps).

Computational and Theoretical Studies

Molecular Docking Investigations of Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

Targeting Bacterial Enzymes (e.g., DNA Gyrase B)

Due to the rise of antibiotic resistance, there is a continuous search for new antibacterial agents. Bacterial enzymes essential for survival, such as DNA gyrase, are prime targets for novel inhibitors. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription in bacteria.

In a molecular docking study, several phytochemicals, including the long-chain fatty acid ester ethyl oleate (B1233923) , were investigated for their binding affinity to the ATP-binding site of Escherichia coli DNA gyrase B. researchgate.netasianpubs.org Ethyl oleate, an ester of oleic acid, shares structural similarities with ethyl tetradec-2-enoate, making these findings relevant. The study revealed that ethyl oleate exhibited a strong binding affinity for DNA gyrase B, with a notable binding score. asianpubs.org

The interactions were characterized by alkyl and van der Waals forces with key amino acid residues in the binding pocket of the enzyme. asianpubs.org This suggests that long-chain fatty acid esters like ethyl oleate, and potentially this compound, could act as competitive inhibitors of ATP, thereby disrupting the enzyme's function and inhibiting bacterial growth.

LigandTarget ProteinBinding Score (kcal/mol)Interacting Residues
Ethyl OleateDNA Gyrase B (1EI1)-8.4Ile-94, Val-120, Val-167, Val-43
Hexadecanoic acidDNA Gyrase B (1EI1)-7.5Not specified
PhytolDNA Gyrase B (1EI1)-7.1Not specified

Interactions with Mammalian Protein Targets

Beyond antibacterial targets, computational studies have also explored the interactions of fatty acid esters with mammalian proteins, which can provide insights into their potential therapeutic or toxic effects.

One such target is the B-cell lymphoma-2 (Bcl-2) protein, an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. nih.govbiotech-asia.org Inhibition of Bcl-2 is a promising strategy in cancer therapy. In the same study mentioned previously, ethyl oleate was docked against the Bcl-2 protein. researchgate.netasianpubs.org The results indicated a favorable binding affinity, suggesting that this class of compounds might have a role in modulating apoptosis. asianpubs.org The interactions were primarily hydrophobic, a common feature for ligands binding to the BH3-binding groove of Bcl-2.

LigandTarget ProteinBinding Score (kcal/mol)Interacting Residues
Ethyl OleateBcl-2 (2O2F)-7.8Not specified
Hexadecanoic acidBcl-2 (2O2F)-6.9Not specified
PhytolBcl-2 (2O2F)-6.5Not specified

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones.

While no specific QSAR studies on this compound were found, research on other fatty acid derivatives provides a framework for how such models could be developed. For instance, a QSAR study was conducted on a series of alkylcarbamic acid biphenyl (B1667301) esters as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.gov The study used various molecular descriptors, such as lipophilicity (logP) and steric parameters, to build a model that could predict the inhibitory activity of the compounds. nih.gov

A similar approach could be applied to a series of ethyl tetradecenoate isomers and related esters to understand the structural features that are important for a specific biological activity. For example, descriptors such as the position and geometry (cis/trans) of the double bond, the length of the alkyl chain, and electronic properties could be correlated with activities like antibacterial or anticancer effects. Such a model would be invaluable for designing more potent and selective analogs.

Mechanistic Insights from Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations can provide detailed insights into the stability of the complex, the conformational changes that occur upon binding, and the energetic contributions of different interactions. nih.govresearchgate.net

For a compound like this compound, MD simulations could be used to:

Validate Docking Poses: After an initial docking prediction, an MD simulation can be run to assess the stability of the predicted binding pose. If the ligand remains stably bound in the active site throughout the simulation, it provides greater confidence in the docking result.

Explore Conformational Changes: MD simulations can reveal how the protein and ligand adapt to each other upon binding. This can include subtle side-chain rearrangements or larger-scale domain movements in the protein, which may be crucial for its function and for the mechanism of inhibition.

Calculate Binding Free Energies: Advanced MD simulation techniques, such as umbrella sampling or free energy perturbation, can be used to calculate the binding free energy of a ligand to a protein. This provides a more accurate prediction of binding affinity than docking scores alone and can be used to rank potential drug candidates more reliably.

While specific MD simulation studies on this compound are not available, the general principles and applications of this technique are well-established for fatty acid esters and other small molecules interacting with biological macromolecules. nih.govresearchgate.net Such simulations would be a logical next step in the computational investigation of this compound and its analogs to gain a deeper understanding of their mechanisms of action at a molecular level.

Future Research Directions and Academic Applications

Advancements in Sustainable Biosynthetic Pathways for Production

The chemical synthesis of specific long-chain fatty acid esters can be complex and may not be commercially feasible on a large scale. frontiersin.orgnih.gov Consequently, significant research is focused on developing sustainable biosynthetic routes using engineered microorganisms. frontiersin.orgnih.gov Metabolic engineering of yeasts, such as Saccharomyces cerevisiae, and bacteria, like Escherichia coli, offers a promising platform for producing fatty acid-derived molecules, including esters like ethyl tetradec-2-enoate. mdpi.comnih.govlbl.gov

The general strategy involves reprogramming the organism's native fatty acid metabolism. frontiersin.orgnih.gov Key steps in a potential biosynthetic pathway for this compound would include:

Increasing Precursor Supply: Enhancing the intracellular pools of acetyl-CoA and malonyl-CoA, the basic building blocks for fatty acid synthesis. mdpi.comnih.gov This can be achieved by overexpressing key enzymes like acetyl-CoA carboxylase (ACC). mdpi.com

Tailoring Chain Length: Modifying the fatty acid synthase (FAS) complex to favor the production of 14-carbon chain fatty acids. frontiersin.orgnih.gov

Introducing Unsaturation: Expressing specific desaturase enzymes that can introduce a double bond at the desired position on the fatty acid chain. frontiersin.orgnih.govresearchgate.net

Final Esterification Step: Introducing a heterologous enzyme, such as a wax synthase (WS) or an alcohol acyltransferase (AAT), to catalyze the esterification of the tetradec-2-enoic acid precursor with ethanol (B145695), a product of yeast fermentation. nih.govresearchgate.net

Future research will focus on optimizing these pathways by identifying more efficient enzymes, fine-tuning gene expression levels, and minimizing the production of competing byproducts to improve the final titer and yield of the target ester. mdpi.comresearchgate.net

Engineering Strategy Target Enzyme/Pathway Objective
Precursor EnhancementAcetyl-CoA Carboxylase (ACC1)Increase malonyl-CoA pool for fatty acid synthesis. mdpi.com
Chain Length ControlFatty Acid Synthase (FAS1, FAS2)Optimize production of C14 fatty acid backbone. frontiersin.orgnih.govmdpi.com
DesaturationFatty Acyl-CoA DesaturaseIntroduce the C=C double bond at the correct position. researchgate.net
EsterificationWax Synthase / Alcohol Acyltransferase (WS/AAT)Catalyze the final reaction between the fatty acid and ethanol. nih.gov
Reduce Competing PathwaysPeroxisomal Acyl-CoA Transporter (PXA2)Prevent degradation of fatty acid intermediates. researchgate.net

Discovery of Novel Biological Roles and Intricate Signaling Pathways

Unsaturated fatty acids and their derivatives are integral to numerous biological processes. They are key components of cell membranes, influencing fluidity and function, and serve as precursors for a vast array of signaling molecules. quora.comnih.govscispace.comwikipedia.orge-jarb.org The specific biological roles of this compound are not yet fully elucidated, representing a significant area for future investigation.

A prominent area of research is its potential function as an insect pheromone. Many insect pheromones, particularly those from Lepidoptera (moths and butterflies), are derived from fatty acids and include alcohols, aldehydes, and esters. researchgate.netnih.govwikipedia.org These molecules are used for chemical communication to attract mates, signal alarms, or aggregate. frontiersin.orgnih.gov Given that C10-C18 fatty acid derivatives are common in moth sex pheromones, it is plausible that this compound could function as a pheromone component for one or more insect species. frontiersin.orgnih.govresearchgate.net Future research would involve identifying insect species that produce or respond to this specific compound, which could have significant implications for pest management.

Beyond chemical ecology, fatty acid esters can have other direct biological effects. Their structural properties allow them to interact with cellular membranes and signaling pathways. scispace.come-jarb.org Research into the broader physiological effects of long-chain unsaturated esters could uncover roles in inflammation, metabolic regulation, or other cellular processes.

Development of Next-Generation Analytical and Detection Platforms

The accurate detection and quantification of specific lipid molecules like this compound within complex biological or environmental samples require sophisticated analytical platforms. azolifesciences.com While traditional methods like gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) are foundational, next-generation lipidomics platforms are enhancing capabilities. mdpi.comcreative-proteomics.comsciopen.com

Future analytical developments will focus on:

Enhanced Sensitivity and Specificity: Utilizing high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) for unambiguous identification and structural elucidation, even at trace levels. azolifesciences.comsciex.com Techniques like differential ion mobility spectrometry (DMS) can be integrated to separate isomeric and isobaric lipids, which are otherwise difficult to distinguish. wiley.commetabolon.com

High-Throughput Analysis: Developing automated sample preparation and analysis workflows to screen large numbers of samples rapidly, which is crucial for biomarker discovery and metabolic engineering applications. creative-proteomics.comsciex.com

Comprehensive Profiling: Moving towards untargeted lipidomics approaches that can measure hundreds to thousands of lipids simultaneously, allowing researchers to place the role of this compound within the broader context of the entire lipidome. metabolon.companomebio.com

Advanced Data Interpretation: Applying artificial intelligence (AI) and machine learning algorithms to process the vast datasets generated by these platforms, helping to identify meaningful patterns and correlations that might otherwise be missed. azolifesciences.com

Analytical Approach Key Technologies Primary Advantage
Traditional Methods Gas Chromatography (GC-FID/MS), HPLCRobust and reliable for targeted quantification. mdpi.comnih.govresearchgate.net
Next-Generation Platforms LC-HRMS, Tandem MS (MS/MS)High specificity for structural confirmation and identification of unknowns. nih.gov
Advanced Separation Differential Ion Mobility Spectrometry (DMS)Separation of isomeric and isobaric compounds. wiley.commetabolon.com
Data Analysis AI and Machine LearningInterpretation of large, complex lipidomics datasets. azolifesciences.com

Exploration of Novel Synthetic Transformations and Derivative Synthesis

The chemical structure of this compound contains two primary reactive sites: the ester group and the α,β-unsaturated double bond. These functional groups allow for a wide range of synthetic transformations to create novel derivatives with potentially new properties.

Key areas for exploration include:

Reactions at the Double Bond: The conjugated double bond is susceptible to various addition reactions. Catalytic hydrogenation can be used to produce the saturated analogue, ethyl tetradecanoate. Other reactions could include halogenation, epoxidation, or Michael additions to introduce new functional groups at the beta-position.

Modification of the Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid (tetradec-2-enoic acid) or converted to other esters through transesterification with different alcohols. It can also be reacted with amines to form amides or reduced to the corresponding alcohol.

Advanced Synthetic Methods: Modern catalytic methods, such as olefin metathesis, could be employed to further elaborate the carbon chain. nih.gov Photochemical reactions might also be used to induce transformations like deconjugation, shifting the double bond to the β,γ-position. acs.org

The synthesis and screening of a library of derivatives based on the this compound scaffold could lead to the discovery of compounds with enhanced biological activity, improved physical properties for material applications, or new functionalities as chemical probes.

Environmental Fate and Bioremediation Studies of Long-Chain Esters

Understanding how long-chain esters persist and degrade in the environment is crucial for assessing their ecological impact. laus.group The environmental fate of a compound like this compound is governed by its physical properties (e.g., water solubility, hydrophobicity) and its susceptibility to abiotic and biotic degradation processes. nih.govuni-konstanz.desemanticscholar.org

Due to its long carbon chain, this compound is expected to have low water solubility, which means it will likely adsorb to soil, sediment, and organic matter. nih.gov This can reduce its bioavailability to microorganisms and slow its degradation rate. nih.gov

The primary degradation pathways are expected to be:

Hydrolysis: The ester bond can be chemically or enzymatically cleaved to yield ethanol and tetradec-2-enoic acid.

Biodegradation: Microorganisms in soil and water can break down the molecule. This typically involves initial hydrolysis by esterase enzymes, followed by the degradation of the fatty acid chain through pathways like β-oxidation. nih.gov Studies on other esters have shown that the presence of a double bond can increase the rate of biodegradation. researchgate.net

Future research should focus on quantifying the degradation rates of this compound under various environmental conditions (e.g., aerobic vs. anaerobic, different temperatures). researchgate.net Furthermore, identifying and characterizing microbial species or consortia capable of efficiently degrading this and other long-chain esters could lead to the development of targeted bioremediation strategies for contaminated sites. researchgate.net

Integration into Chemical Ecology and Integrated Pest Management Strategies

Should this compound be confirmed as an insect pheromone, it would become a valuable tool for Integrated Pest Management (IPM). slu.seeolss.net IPM aims to control pest populations in a sustainable and environmentally sensitive way, minimizing reliance on broad-spectrum insecticides. slu.senih.gov

Semiochemicals, especially pheromones, are ideal for IPM because they are potent, species-specific, and have low toxicity. eolss.netresearchgate.net Potential applications for a synthesized version of this compound in an IPM program include:

Population Monitoring: Lures baited with the pheromone can be placed in traps to monitor the presence, distribution, and population density of a target pest. eolss.net This information helps growers make informed decisions about when and if other control measures are necessary.

Mating Disruption: Dispensing a large amount of the synthetic pheromone into a field or orchard confuses males and prevents them from locating females, thereby disrupting mating and reducing the next generation of pests.

Mass Trapping: Deploying a high density of pheromone-baited traps can physically remove a significant number of individuals from the pest population. eolss.net

Attract-and-Kill: Combining the pheromone lure with a small amount of an insecticide or a pathogen in a trap attracts the pest to a targeted lethal source, reducing the need for widespread pesticide application.

The successful integration of this compound into IPM strategies would depend on its efficacy in modifying insect behavior and the development of cost-effective production methods, potentially through the biosynthetic pathways discussed previously. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.